2-Amino-3,5-dimethylbenzoic acid

Catalog No.
S665082
CAS No.
14438-32-5
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dimethylbenzoic acid

CAS Number

14438-32-5

Product Name

2-Amino-3,5-dimethylbenzoic acid

IUPAC Name

2-amino-3,5-dimethylbenzoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

GIMYRAQQQBFFFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C

Synthesis and Characterization:

2-Amino-3,5-dimethylbenzoic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 3,5-dimethylaniline with oxalic acid followed by hydrolysis and decarboxylation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-Amino-3,5-dimethylbenzoic acid might hold potential in various scientific research areas, including:

  • Pharmaceutical development: Studies have explored its potential as a precursor for the synthesis of bioactive molecules with diverse therapeutic applications, such as anticonvulsant and anti-inflammatory agents [, ]. However, further research is needed to determine its efficacy and safety in these contexts.
  • Material science: The presence of both amino and carboxylic acid functional groups in its structure makes it a potential candidate for the development of new materials with specific functionalities. For example, research has investigated its use as a ligand in the preparation of coordination polymers [].

2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-dimethylanthranilic acid, is an aromatic compound with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. It features an amino group (-NH₂) and two methyl groups (-CH₃) attached to a benzoic acid structure, specifically at the 3 and 5 positions relative to the carboxylic acid group. This compound is characterized by its solid form and is soluble in organic solvents like ethanol and acetone, but less soluble in water .

  • Oxidation: The amino group can be oxidized to form nitro or other functional groups under specific conditions .
  • Esterification: Reacting with alcohols can yield esters, which are useful in organic synthesis.
  • Acylation: The amino group can undergo acylation reactions to form amides.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and organic chemistry .

The biological activity of 2-amino-3,5-dimethylbenzoic acid has been studied primarily concerning its potential as an anti-inflammatory agent. It exhibits moderate antibacterial properties and may influence metabolic pathways related to amino acids. Additionally, its derivatives have been investigated for their roles in drug formulations due to their ability to interact with various biological targets .

Several synthesis methods for 2-amino-3,5-dimethylbenzoic acid exist:

  • Nitration followed by Reduction: Starting from 3,5-dimethylbenzoic acid, it undergoes nitration using fuming nitric acid followed by reduction with tin and hydrochloric acid .
  • Direct Amination: The direct amination of 3,5-dimethylbenzoic acid using ammonia or amine sources under high-temperature conditions.
  • Multi-step Synthesis: Various synthetic routes involving intermediates can be employed, allowing for modifications that enhance yield or purity .

2-Amino-3,5-dimethylbenzoic acid finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Dyes and Pigments: Its derivatives are utilized in dye production because of their color properties.
  • Agricultural Chemicals: Investigated for potential use in agrochemicals due to its antibacterial properties .

Studies on the interactions of 2-amino-3,5-dimethylbenzoic acid have focused on its binding affinities with various enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory responses, suggesting a potential therapeutic role. Additionally, interaction studies with metal ions have shown that this compound can form complexes that may enhance its biological efficacy .

Several compounds share structural similarities with 2-amino-3,5-dimethylbenzoic acid:

Compound NameStructureUnique Features
Anthranilic AcidC7H7NO2C_7H_7NO_2Lacks methyl groups; primarily used in dye synthesis.
4-Amino-3-methylbenzoic AcidC9H11NO2C_9H_{11}NO_2Substituted at the para position; used in pharmaceuticals.
2-Amino-4-methylbenzoic AcidC9H11NO2C_9H_{11}NO_2Substituted at the meta position; exhibits different biological activities.

These compounds differ primarily in their substitution patterns on the benzene ring, which affects their biological activities and applications. The presence of two methyl groups at the 3 and 5 positions in 2-amino-3,5-dimethylbenzoic acid contributes to its unique properties compared to its analogs .

The history of 2-Amino-3,5-dimethylbenzoic acid is intrinsically linked to the discovery and development of its parent compound, anthranilic acid. Anthranilic acid was first isolated by Carl Julius Fritzsche in 1841 during his experiments on the degradation of indigo dye. Fritzsche named it "Anthranilsäure," from Greek anthrax meaning coal, and añil for indigo. This discovery represented a significant milestone in organic chemistry during the 19th century when dye chemistry was driving many chemical innovations.

While anthranilic acid has been studied extensively since its discovery, the development of its derivatives, including 2-Amino-3,5-dimethylbenzoic acid, evolved primarily during the 20th century as organic chemistry techniques advanced. The systematic exploration of substituted anthranilic acids gained momentum as researchers recognized their potential applications in pharmaceutical chemistry and materials science. The methyl-substituted variants, including 2-Amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5), were developed to modify the electronic and steric properties of the core anthranilic acid structure, leading to compounds with altered reactivity profiles and biological activities.

Research into these compounds has accelerated in recent decades with the advancement of analytical techniques and growing interest in heterocyclic chemistry and pharmaceutical applications. Modern spectroscopic methods have enabled better characterization of these compounds, facilitating their incorporation into various research domains.

Relationship to Anthranilic Acid Research Domain

2-Amino-3,5-dimethylbenzoic acid belongs to the broader family of anthranilic acid derivatives, which have significant importance in both natural products chemistry and synthetic organic chemistry. Anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase and serves as a precursor to the amino acid tryptophan. This biosynthetic relationship highlights the fundamental biological importance of the anthranilic acid scaffold.

The structural relationship between 2-Amino-3,5-dimethylbenzoic acid and anthranilic acid is straightforward - the dimethylated derivative maintains the core o-aminobenzoic acid functionality that is central to many biological and chemical properties of anthranilic acid. However, the addition of two methyl groups at positions 3 and 5 significantly alters its physical properties, reactivity profile, and potential applications.

Anthranilic acid and its derivatives have been recognized for their "privileged profile as pharmacophores for the rational development of pharmaceuticals". The anthranilic acid scaffold has been incorporated into various medicinal compounds, including diuretics like furosemide, anticoagulants like betrixaban, antiallergic agents like tranilast, and analgesic and anti-inflammatory compounds known as fenamates. The dimethylated variant offers additional possibilities for structural modification and optimization of these pharmaceutical applications.

Current Research Significance in Chemical Sciences

Current research on 2-Amino-3,5-dimethylbenzoic acid spans multiple areas of chemical sciences. One notable application is in the synthesis of metal complexes with potential biological activity. Research has reported the preparation of the ligand (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid and its complexes with various metal ions including chromium (II), cobalt (II), nickel (II), copper (II), silver (I), and gold (III). These complexes demonstrated varying degrees of bioactivity as antibiotics in inhibiting bacterial growth, highlighting the compound's relevance in medicinal chemistry research.

Additionally, 2-Amino-3,5-dimethylbenzoic acid serves as an important building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceutical development. The dual functionality of the amino and carboxylic acid groups allows for diverse chemical transformations, making it valuable in the preparation of complex molecular structures with potential biological activities.

The compound also contributes to expanding the chemical space of anthranilic acid derivatives, providing additional opportunities for structure-activity relationship studies. This expanded understanding is essential for the rational design of pharmaceuticals and other functional materials based on the anthranilic acid scaffold.

Theoretical Framework for Structure-Activity Relationships

The structure-activity relationship of 2-Amino-3,5-dimethylbenzoic acid can be understood by examining how its structural features influence its chemical and potentially biological properties. The core anthranilic acid structure provides the ortho-amino benzoic acid functionality that is central to many applications, while the methyl groups at positions 3 and 5 introduce specific modifications with important consequences:

  • Electronic effects: The methyl groups are electron-donating substituents that increase the electron density in the aromatic ring, potentially affecting:

    • The acidity of the carboxylic acid group (pKa estimated at 5.08±0.10)
    • The basicity and nucleophilicity of the amino group
    • The electrophilic aromatic substitution patterns
    • Interaction with biological receptors or targets
  • Steric effects: The presence of methyl groups creates steric hindrance around the ring, which may:

    • Influence the conformation and molecular geometry
    • Affect binding interactions with biological targets
    • Impact crystal packing and physical properties
    • Alter reaction pathways and selectivity
  • Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule compared to unsubstituted anthranilic acid (logP of 1.584), potentially enhancing:

    • Membrane permeability
    • Pharmacokinetic properties
    • Binding to hydrophobic pockets in protein targets
    • Solubility in organic solvents

These structure-activity considerations are essential for understanding the potential applications of 2-Amino-3,5-dimethylbenzoic acid in medicinal chemistry and materials science. Comparative studies with other substituted anthranilic acids can provide valuable insights into how structural modifications can be tailored to achieve desired properties or functions.

Chemical Synthesis Routes and Mechanisms

Traditional synthesis of 2-amino-3,5-dimethylbenzoic acid relies on multi-step functionalization of benzoic acid derivatives. A common approach involves Friedel-Crafts alkylation to introduce methyl groups at the 3- and 5-positions of anthranilic acid (2-aminobenzoic acid). For example, treatment of anthranilic acid with methyl chloride in the presence of aluminum chloride facilitates electrophilic substitution, yielding 3,5-dimethylanthranilic acid [2] [3]. Alternatively, Ullman-Goldberg coupling enables N-arylation of anthranilic acid with methyl halides, though this requires copper catalysts and elevated temperatures [2].

The Hofmann rearrangement of phthalamide derivatives offers another route. Oxidation of o-xylene to phthalic anhydride, followed by ammonolysis to form phthalamide and subsequent Hofmann degradation with sodium hypochlorite, generates anthranilic acid intermediates. Subsequent methylation steps introduce the 3,5-dimethyl groups [2] [3]. However, this method suffers from low regioselectivity, necessitating costly purification.

One-Pot Synthesis Approaches

Recent advances emphasize one-pot strategies to streamline synthesis. A notable method adapts the three-step protocol for 2-amino-5-halogenated-N,3-dimethylbenzamides [1]. Starting with 2-amino-3-methylbenzoic acid, sequential reactions with bis(trichloromethyl) carbonate form a benzoxazine intermediate, which undergoes aminolysis with methylamine to yield 2-amino-N,3-dimethylbenzamide. Final electrophilic substitution using N-halosuccinimides (e.g., NCS, NBS) introduces halogens at the 5-position. While designed for halogenated analogs, this approach is adaptable to 2-amino-3,5-dimethylbenzoic acid by replacing halogenation with additional methylation steps [1].

Key advantages include:

  • Reduced intermediate isolation, minimizing solvent waste.
  • Improved atom economy through in situ reagent utilization.
  • Compatibility with microwave-assisted heating to accelerate reaction rates [1].

Green Chemistry Considerations in Synthesis

Sustainable synthesis strategies focus on biocatalysis and solvent selection. Engineered Escherichia coli strains expressing N-methyltransferases (e.g., NMT from Ruta graveolens) enable enzymatic methylation of anthranilic acid derivatives under aqueous conditions, avoiding toxic methyl halides [4]. This method achieves up to 185.3 μM N-methylanthranilate, demonstrating scalability for microbial production [4].

Solvent systems have shifted from dichloromethane and DMF to cyclopentyl methyl ether (CPME) and ethanol, which exhibit lower environmental impact. For example, a recent protocol uses ethanol-water mixtures for Hofmann rearrangements, achieving 78% yield while reducing hazardous waste [2].

Catalyst Optimization Strategies

Catalyst design critically impacts reaction efficiency. Transition metal catalysts, such as palladium-supported mesoporous silica, enhance coupling reactions by providing high surface area and active sites for C–N bond formation. In Ullman-Goldberg reactions, copper(I) iodide with 1,10-phenanthroline ligands reduces reaction times from 24 hours to 6 hours while maintaining 85% yield [2].

Enzymatic catalysts offer superior selectivity. Anthranilate synthase variants engineered for broader substrate acceptance enable direct amination of 3,5-dimethylbenzoic acid, bypassing protective group strategies [4]. Immobilization of these enzymes on chitosan beads improves reusability, with negligible activity loss over five cycles [4].

Yield Enhancement Techniques and Challenges

Yield optimization revolves around reaction condition tuning and byproduct mitigation. For Friedel-Crafts alkylation, increasing methyl chloride stoichiometry from 2.0 to 3.0 equivalents raises yield from 62% to 89%, though excess reagent complicates purification [3]. Microwave-assisted heating (120°C, 30 minutes) in one-pot syntheses enhances yields by 15–20% compared to conventional heating [1].

Challenges persist in steric hindrance due to the 3,5-dimethyl groups, which slow electrophilic substitution. Computational modeling reveals that electron-donating methyl groups deactivate the aromatic ring, necessitating stronger electrophiles or prolonged reaction times [2]. Additionally, oxidative degradation of intermediates during storage remains problematic; lyophilization under inert atmospheres improves stability by 40% [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14438-32-5

Wikipedia

2-amino-3,5-dimethylbenzoic acid

Dates

Modify: 2023-08-15

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